molecular formula C6H7F3O B2824956 2-Cyclopropyl-2-(trifluoromethyl)oxirane CAS No. 2248301-34-8

2-Cyclopropyl-2-(trifluoromethyl)oxirane

Cat. No.: B2824956
CAS No.: 2248301-34-8
M. Wt: 152.116
InChI Key: WCXPOBJAELFSPM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(trifluoromethyl)oxirane is a chemical compound with the molecular formula C6H7F3O It is an oxirane derivative, characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the reaction of 3-chloro-1,1,1-trifluoroacetone with a reducing agent in the presence of an inert solvent. The reaction mixture is then treated with a proton source to yield 3-chloro-1,1,1-trifluoro-2-propanol, which is subsequently cyclized with aqueous alkali to form the desired oxirane compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and standard reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These reactions involve the cleavage of the oxirane ring, often facilitated by nucleophiles.

    Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Trifluoromethyl-Substituted Alcohols: Formed through ring-opening reactions with nucleophiles.

    Boronic Esters: Produced via lithiation-borylation reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the oxirane ring, facilitating various chemical transformations. The compound can interact with molecular targets through ring-opening reactions, leading to the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethyl Oxirane: Similar in structure but lacks the cyclopropyl group.

    2-Cyclopropyl Oxirane: Similar in structure but lacks the trifluoromethyl group.

Uniqueness

2-Cyclopropyl-2-(trifluoromethyl)oxirane is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the cyclopropyl group introduces strain into the molecule, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2-cyclopropyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXPOBJAELFSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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